
(Diphenylphosphanyl)(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphanyl)(2-nitrophenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a diphenylphosphanyl group and a 2-nitrophenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylphosphanyl)(2-nitrophenyl)methanone typically involves the reaction of diphenylphosphine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the use of a base such as triethylamine. The reaction proceeds as follows:
Ph2P-H+O2N-C6H4COCl→Ph2P-C6H4NO2CO+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (Diphenylphosphanyl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Substituted benzophenones.
Aplicaciones Científicas De Investigación
(Diphenylphosphanyl)(2-nitrophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (Diphenylphosphanyl)(2-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- (Diphenylphosphoryl)(2-nitrophenyl)methanol
- (2-Nitrophenyl)methanol derivatives
Comparison: (Diphenylphosphanyl)(2-nitrophenyl)methanone is unique due to the presence of both diphenylphosphanyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
40841-66-5 |
|---|---|
Fórmula molecular |
C19H14NO3P |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
diphenylphosphanyl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C19H14NO3P/c21-19(17-13-7-8-14-18(17)20(22)23)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Clave InChI |
ROTXZDXFIFXWJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


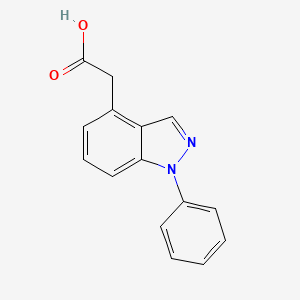

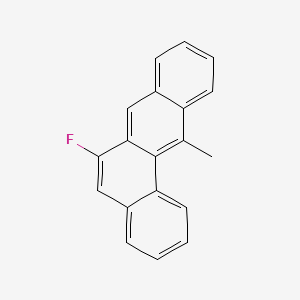
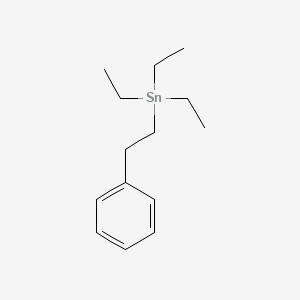
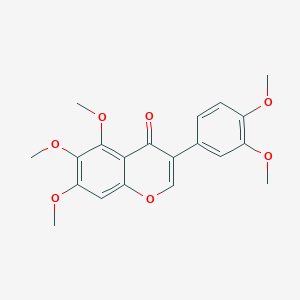
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
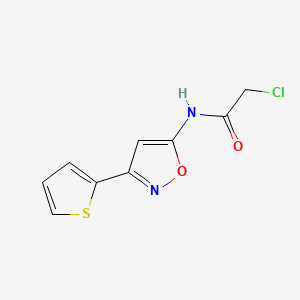

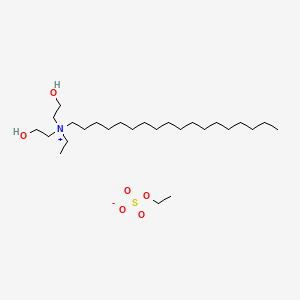
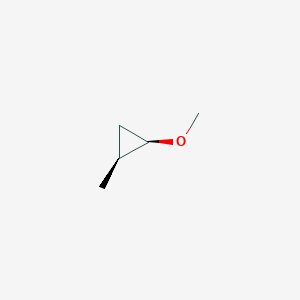

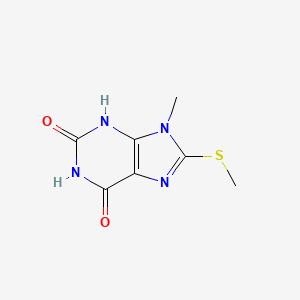
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
